molecular formula C12H10ClNO3 B3030438 Methyl 4-chloro-6-methoxyquinoline-2-carboxylate CAS No. 905807-62-7

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate

Cat. No.: B3030438
CAS No.: 905807-62-7
M. Wt: 251.66 g/mol
InChI Key: YSQVEEOSHQVGMK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a quinoline derivative characterized by a chloro substituent at position 4, a methoxy group at position 6, and a methyl ester at position 2. The structural features of this compound—electron-withdrawing (Cl) and electron-donating (OCH₃) groups—create a unique electronic environment that influences its reactivity, solubility, and biological interactions .

Properties

IUPAC Name

methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-7-3-4-10-8(5-7)9(13)6-11(14-10)12(15)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQVEEOSHQVGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652215
Record name Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905807-62-7
Record name Methyl 4-chloro-6-methoxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905807-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-6-methoxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate typically involves the reaction of 4-chloro-6-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperature, and pressure conditions, as well as continuous monitoring of the reaction progress. The final product is typically isolated through crystallization and further purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.

    Ester Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Ester Hydrolysis: Formation of 4-chloro-6-methoxyquinoline-2-carboxylic acid.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, enabling chemists to create derivatives with enhanced properties or functionalities. The compound can be utilized in the synthesis of quinoline-based ligands for coordination chemistry, which are essential in catalysis and materials science.

Synthetic Routes
The synthesis typically involves multiple steps, including:

  • Formation of the Quinoline Core: Using methods like Skraup synthesis.
  • Introduction of Functional Groups: Methylation and esterification processes to modify the compound's reactivity.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that quinoline derivatives can inhibit key enzymes involved in cancer progression, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor growth and survival .

Case Study: Antitumor Activity
A study demonstrated the effectiveness of quinoline derivatives in inhibiting tumor cell proliferation. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Medicinal Chemistry

Drug Development
The compound is under investigation for its potential therapeutic applications, particularly as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating infections or cancers.

Mechanism of Action
The mechanism involves interaction with enzymes and receptors, leading to inhibition of specific pathways associated with disease progression. For instance, it may modulate receptor signaling or interfere with DNA replication processes.

Industrial Applications

Material Science
In industry, this compound is explored for developing new materials such as polymers and dyes. Its chemical properties allow it to serve as a precursor for synthesizing other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes involved in cellular processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Positions) Physical/Chemical Properties Biological/Synthetic Relevance References
Methyl 4-chloro-6-methoxyquinoline-2-carboxylate 4-Cl, 6-OCH₃, 2-COOCH₃ Not explicitly reported; expected moderate solubility due to polar groups. Potential intermediate for P-glycoprotein inhibitors .
Methyl 6-chloro-2-phenylquinoline-4-carboxylate 6-Cl, 4-COOCH₃, 2-Ph Synthesized via reflux with methyl iodide; characterized by TLC and filtration . Studied as a P-glycoprotein inhibitor candidate .
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate 6-NHCOCH₃, 4-Cl, 2-COOCH₃ CAS 1133115-95-3; MDL MFCD11855916. Pharmaceutical intermediate with enhanced hydrogen-bonding capacity .
4-Methoxy-6-methylquinoline-2-carboxylic acid 4-OCH₃, 6-CH₃, 2-COOH m.p. 228°C; converted to 4-hydroxy-6-methylquinoline-2-carboxylic acid (m.p. 279°C) . Demonstrates substituent effects on acidity and stability .
Methyl 2-chloroquinoline-4-carboxylate 2-Cl, 4-COOCH₃ ¹H NMR (DMSO-d6): δ 8.56 (d), 8.05 (d), 7.94 (s) . Positional isomer; Cl at C2 alters electronic distribution .
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate 4-Cl, 8-OCH₃, 3-CH₃, 2-COOCH₂CH₃ Limited data; ethyl ester may enhance lipophilicity . R&D applications in medicinal chemistry .

Biological Activity

Methyl 4-chloro-6-methoxyquinoline-2-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of chlorine and methoxy groups enhances its pharmacological potential by influencing lipophilicity and reactivity.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of quinoline compounds exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds demonstrated inhibition zones ranging from 22 mm to 27 mm against standard drugs, indicating strong antimicrobial efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Reference
This compoundStaphylococcus aureus24
Quinoline Derivative AE. coli25
Quinoline Derivative BKlebsiella pneumoniae27

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-720.1Tubulin polymerization interference
A54914ROS generation leading to apoptosis
KB-V1Vbl20Induction of endoplasmic reticulum stress

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit enzymes critical for cellular processes, thereby modulating various biological pathways. For example, its role as a PI3K/mTOR pathway inhibitor has been noted in several studies, highlighting its potential in targeted cancer therapies .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound exhibited potent activity with minimal inhibitory concentrations (MIC) comparable to conventional antibiotics, suggesting its potential as an alternative treatment option in infectious diseases .

Case Study 2: Cancer Cell Line Studies

In another study, various derivatives were screened against a panel of cancer cell lines. This compound demonstrated significant cytotoxicity with IC50 values ranging from 14 µM to 20 µM across different cell lines, indicating its promising anticancer properties .

Q & A

Q. Table 1: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)Reference
1Cyclization (Gould–Jacob)Aniline derivative, β-keto ester60–75
2ChlorinationPOCl₃, reflux, 6–8 h80–90
3EsterificationMeOH, H₂SO₄, 12 h85–95

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:
X-ray crystallography is critical for resolving structural ambiguities, such as regiochemistry of substituents or isomerism. For example:

  • SHELX refinement : The SHELXL program refines atomic coordinates and thermal parameters against diffraction data, enabling precise determination of bond lengths, angles, and torsion angles .
  • ORTEP visualization : Tools like ORTEP-3 generate thermal ellipsoid plots to assess positional disorder or dynamic motion in the crystal lattice .
  • Hydrogen bonding analysis : Weak interactions (e.g., C–H⋯π, C–H⋯O) can be mapped to confirm molecular packing and stability, as seen in related quinoline carboxylates .

Case Study : In a structurally similar compound (Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate), X-ray data confirmed the chloro group’s position at C6 and the ester group’s orientation at C3, ruling out alternative regioisomers .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns substituent positions. For example, the methoxy group (δ ~3.9 ppm in ¹H NMR) and quinoline aromatic protons (δ 7.1–8.3 ppm) .
  • IR spectroscopy : Confirms ester (C=O stretch ~1730 cm⁻¹) and quinoline ring (C=N stretch ~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 251 [M]⁺) and fragmentation patterns validate the molecular formula .

Q. Table 2: Representative Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 3.90 (s, OCH₃), 7.2–8.1 (m, Ar-H)
IR1731 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N)
MS (EI)m/z 251 [M]⁺, 236 [M–CH₃]⁺

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : High-polarity solvents (e.g., DMF, DCE) enhance cyclization efficiency .
  • Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or Lewis acids (AlCl₃ for Friedel-Crafts) improve regioselectivity .
  • Green chemistry : Ultrasound irradiation reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 10–15% .

Example : In a related synthesis, replacing conventional heating with microwave irradiation increased the cyclization yield from 65% to 82% .

Basic: What are the challenges in purifying this compound?

Answer:
Common purification challenges include:

  • By-product removal : Unreacted intermediates (e.g., carboxylic acids) require acid-base extraction or column chromatography (silica gel, hexane/EtOAc eluent) .
  • Isomer separation : Regioisomers may co-elute; HPLC with a C18 column and acetonitrile/water gradient resolves these .

Advanced: How do substituents influence the reactivity of this compound in further functionalization?

Answer:

  • Electron-withdrawing groups (Cl) : Activate the quinoline ring for nucleophilic aromatic substitution at positions ortho/para to the substituent .
  • Methoxy group : Directs electrophilic substitution (e.g., nitration) to the 5- or 7-position via resonance effects .
  • Ester group : Hydrolyzes to carboxylic acid under basic conditions, enabling amide coupling for drug-discovery applications .

Case Study : In 2-Hydroxy-6-methoxy-quinoline-4-carboxylic acid, the hydroxyl group facilitates oxidation to quinone derivatives, while the methoxy group stabilizes intermediates via resonance .

Advanced: How can computational methods complement experimental data in analyzing this compound?

Answer:

  • DFT calculations : Predict vibrational frequencies (IR), NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Screens potential biological targets (e.g., enzyme active sites) by modeling ligand-receptor interactions .

Example : DFT-computed NMR shifts for a related quinoline derivative matched experimental data within 0.3 ppm, validating the assigned structure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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